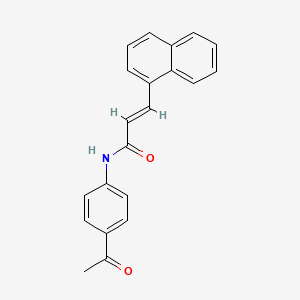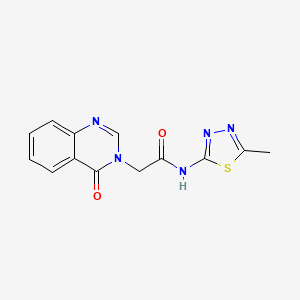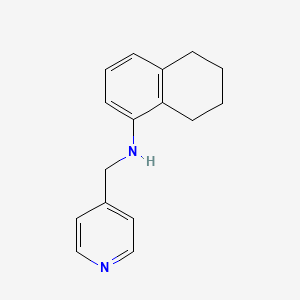![molecular formula C23H16BrClN4 B5798714 2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of pyrimidine that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been reported to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been reported to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, it has been reported to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and has been reported to exhibit various biological activities. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Conclusion:
In conclusion, 2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Although the mechanism of action of this compound is not fully understood, it has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully explore its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been reported using various methods. One of the methods involves the reaction of 2-chlorobenzaldehyde and 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in ethanol under reflux conditions. The reaction mixture is then cooled and filtered to obtain the desired product. Another method involves the reaction of 2-chlorobenzaldehyde and 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in ethanol with the addition of a catalytic amount of acetic acid. The reaction mixture is then refluxed for a few hours and the product is obtained by filtration.
Aplicaciones Científicas De Investigación
2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN4/c24-19-12-10-17(11-13-19)23-27-21(16-6-2-1-3-7-16)14-22(28-23)29-26-15-18-8-4-5-9-20(18)25/h1-15H,(H,27,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRQMWRKGROMO-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)


![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)


![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)
